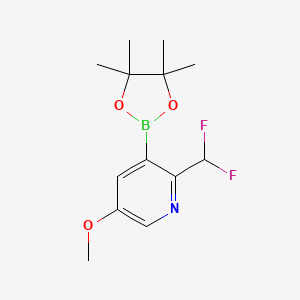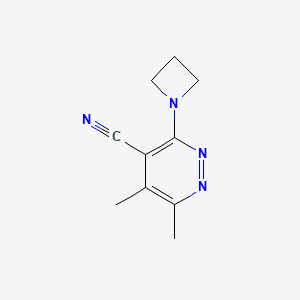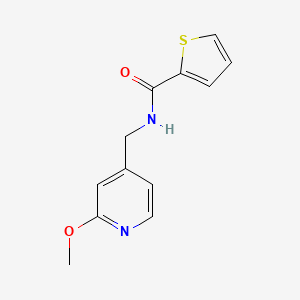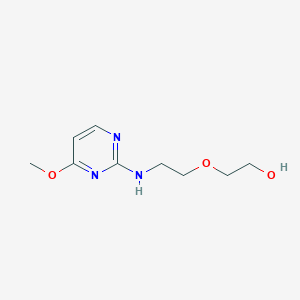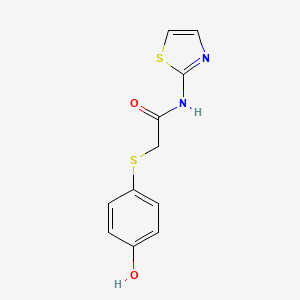
2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide is an organic compound that features a thiazole ring and a hydroxyphenyl group
Métodos De Preparación
The synthesis of 2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-hydroxythiophenol with thiazole-2-ylamine in the presence of acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Análisis De Reacciones Químicas
2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
Aplicaciones Científicas De Investigación
2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of sensors for detecting various ions and molecules.
Mecanismo De Acción
The mechanism of action of 2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits the type III secretion system in bacteria, which is crucial for their pathogenicity. This inhibition prevents the bacteria from evading the host immune system, allowing the host to clear the infection .
Comparación Con Compuestos Similares
2-((4-Hydroxyphenyl)thio)-N-(thiazol-2-yl)acetamide can be compared with other similar compounds such as:
Salicylidene acylhydrazides: These compounds also inhibit the type III secretion system but have different structural features.
Benzothiazole derivatives: These compounds share the thiazole ring but differ in their functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10N2O2S2 |
|---|---|
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H10N2O2S2/c14-8-1-3-9(4-2-8)17-7-10(15)13-11-12-5-6-16-11/h1-6,14H,7H2,(H,12,13,15) |
Clave InChI |
AAEGXHXLSHXMKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SCC(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


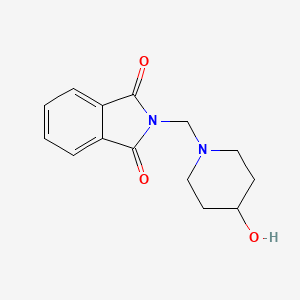
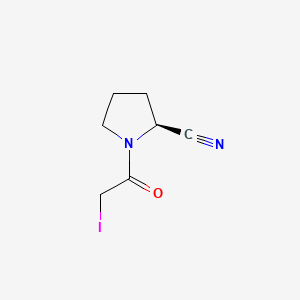
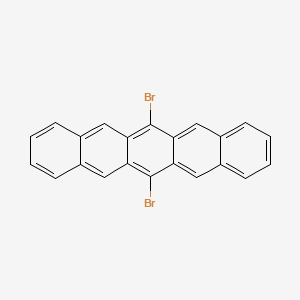
![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
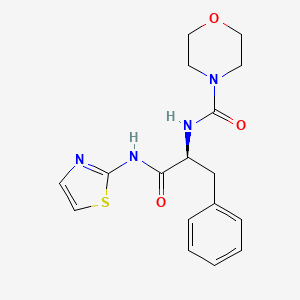
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
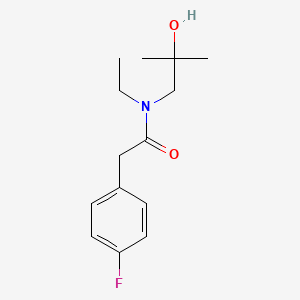
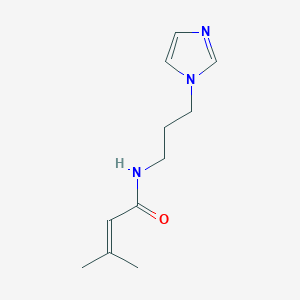
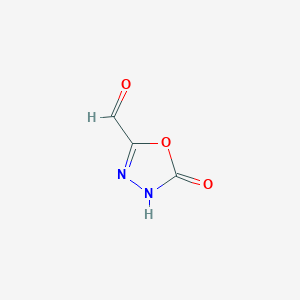
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
